Derivatives of pyrrolo[2,3-c]pyridine are frequently investigated in medicinal chemistry for their potential as pharmaceuticals, particularly in the fields of oncology and virology. For example, ABBV-744, a clinical development compound derived from pyrrolo[2,3-c]pyridine, shows selectivity for the second bromodomain of the BET family of proteins and is investigated for its potential in oncology [].
One plausible route involves starting from commercially available 4-methoxy-1H-pyrrolo[2,3-c]pyridine. Regioselective bromination at the 7-position could be achieved using N-bromosuccinimide (NBS) as a brominating agent []. This reaction typically requires careful control of reaction conditions, including temperature and solvent choice, to ensure high regioselectivity and minimize unwanted side products.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: